

Physicochemical Properties of Fmoc-L-Norleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fmoc-L-Norleucine	
Cat. No.:	B557408	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-norleucine is a pivotal amino acid derivative utilized extensively in the realms of peptide synthesis and drug development.[1][2] As a non-proteinogenic amino acid, norleucine serves as a valuable surrogate for methionine, offering enhanced stability against oxidation, a critical attribute in the design of robust peptide-based therapeutics.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is central to its application in solid-phase peptide synthesis (SPPS), enabling a strategy of orthogonal protection and deprotection that facilitates the assembly of complex peptide chains with high fidelity.[1] This guide provides an in-depth overview of the core physicochemical properties of **Fmoc-L-norleucine**, along with detailed experimental protocols and a workflow for its application in peptide synthesis.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Fmoc-L-norleucine** are summarized in the table below, providing a comprehensive reference for laboratory applications.

Property	Value	References
Molecular Formula	C21H23NO4	[2][3]
Molecular Weight	353.42 g/mol	[2][3]
Appearance	White to off-white powder/crystalline solid	[2][4]
Melting Point	140 - 146 °C	[2]
Optical Rotation	$[\alpha]D^{20} = -20 \pm 2^{\circ} \text{ (c=1 in DMF)}$	[2]
Purity	≥98% (Assay/HPLC)	[2][5]
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Chloroform, Dichloromethane, and Ethyl Acetate. Sparingly soluble in aqueous buffers. A related compound, Fmoc-L-leucine, is reported to be soluble in ethanol, DMSO, and DMF at approximately 30 mg/mL and has a solubility of about 0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2).	[4]
Storage Conditions	Store at 0 - 8 °C in a cool, dark, and dry place.	[2]

Spectroscopic Data

While readily available experimental spectra for **Fmoc-L-Norleucine** are limited in the public domain, some data can be inferred or has been computationally predicted.

• ¹³C NMR: Computed chemical shift data is available from some databases, which can be used as a reference for spectral analysis.[6]

• Infrared (IR): The IR spectrum is expected to show characteristic peaks for the functional groups present, including the amide, carboxylic acid, and the fluorenyl group of the Fmoc protecting group. A supplier's analysis note indicates that the identity of the compound "passes test" by IR, suggesting a characteristic spectrum is used for quality control.[5]

Experimental Protocols Determination of Melting Point

Objective: To determine the melting point range of **Fmoc-L-Norleucine** as an indicator of purity.

Methodology:

- Sample Preparation: A small amount of the crystalline **Fmoc-L-Norleucine** is finely ground and packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow.

Assessment of Solubility

Objective: To qualitatively and semi-quantitatively assess the solubility of **Fmoc-L-Norleucine** in various solvents.

Methodology:

- Qualitative Assessment:
 - To a series of test tubes, add a small, pre-weighed amount of Fmoc-L-Norleucine (e.g., 10 mg).

- To each tube, add a different solvent (e.g., water, DMF, DMSO, ethanol) in small increments (e.g., 0.1 mL) with vigorous vortexing after each addition.
- Observe for complete dissolution. The approximate solubility can be categorized as very soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required.
- Semi-Quantitative Assessment (based on Fmoc-L-Leucine data):
 - Prepare a stock solution of Fmoc-L-Norleucine in a suitable organic solvent like ethanol.
 - For solubility in a mixed buffer system, this stock solution can be diluted with an aqueous buffer (e.g., PBS pH 7.2) to determine the concentration at which precipitation occurs.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-norleucine is a cornerstone building block in SPPS for the generation of custom peptides.[1][2] The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Experimental Workflow: Solid-Phase Peptide Synthesis using Fmoc-L-Norleucine

The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of an **Fmoc-L-norleucine** residue.

Click to download full resolution via product page

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating **Fmoc-L-Norleucine**.

Role in Drug Development

The incorporation of non-proteinogenic amino acids like L-norleucine is a key strategy in modern drug design to enhance the therapeutic properties of peptides. **Fmoc-L-norleucine** plays a crucial role in this process at the synthesis stage.

Click to download full resolution via product page

Figure 2. Role of Fmoc-L-Norleucine in the drug development pipeline.

Conclusion

Fmoc-L-norleucine is a well-characterized amino acid derivative with defined physicochemical properties that make it highly suitable for its primary application in solid-phase peptide synthesis. Its use allows for the introduction of norleucine into peptide sequences, a modification that can confer significant advantages in the development of novel peptide-based therapeutics, particularly in enhancing stability and bioactivity. The protocols and workflows described herein provide a foundational understanding for researchers and drug development professionals working with this important synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Physicochemical Properties of Fmoc-L-Norleucine: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b557408#what-are-the-physicochemical-properties-of-fmoc-l-norleucine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com